molecular formula C11H9ClN2 B14129345 4-(6-Chloropyridin-2-yl)aniline

4-(6-Chloropyridin-2-yl)aniline

Cat. No.: B14129345
M. Wt: 204.65 g/mol
InChI Key: QEIOGBWDSMMQEI-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)aniline: is an organic compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol It is a derivative of aniline, where the aniline ring is substituted with a 6-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-2-yl)aniline typically involves the coupling of 6-chloropyridine with aniline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 6-chloropyridine with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloropyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-(6-Chloropyridin-2-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It may also be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to particular receptors. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs). The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-(6-Chloropyridin-2-yl)aniline is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and specificity in various applications, making it a valuable building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)aniline

InChI

InChI=1S/C11H9ClN2/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H,13H2

InChI Key

QEIOGBWDSMMQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)N

Origin of Product

United States

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